2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole
CAS No.: 1207197-68-9
Cat. No.: VC0529307
Molecular Formula: C19H19ClF3N5
Molecular Weight: 409.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207197-68-9 |
|---|---|
| Molecular Formula | C19H19ClF3N5 |
| Molecular Weight | 409.8 g/mol |
| IUPAC Name | 2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1-methylbenzimidazole |
| Standard InChI | InChI=1S/C19H19ClF3N5/c1-26-16-5-3-2-4-15(16)25-17(26)12-27-6-8-28(9-7-27)18-14(20)10-13(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3 |
| Standard InChI Key | BQOUGDGGUWVLTD-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
| Appearance | Solid powder |
Introduction
The compound 2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that combines elements of benzodiazole and piperazine rings with a pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Synthesis
The synthesis of such a compound typically involves multiple steps, including:
-
Formation of the Pyridine Moiety: This might involve the use of 3-chloro-5-(trifluoromethyl)pyridine derivatives as starting materials.
-
Piperazine Ring Attachment: This could involve alkylation reactions to attach the piperazine ring to the pyridine moiety.
-
Benzodiazole Core Formation: This might involve condensation reactions to form the benzodiazole ring.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Pyridine derivative, Piperazine | Base, Solvent |
| 2 | Condensation | Benzodiazole precursors | Acid/Heat |
Biological Activity
While specific biological activity data for this compound is not available in the search results, compounds with similar structures (e.g., benzodiazole and piperazine derivatives) have shown potential in various therapeutic areas, including:
-
Antimicrobial Activity: Some benzodiazole derivatives have been explored for their antimicrobial properties.
-
Neurological Targets: Piperazine-containing compounds are often investigated for their potential as central nervous system (CNS) drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume